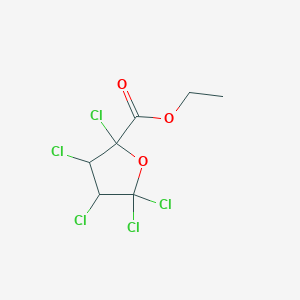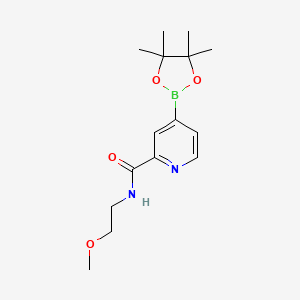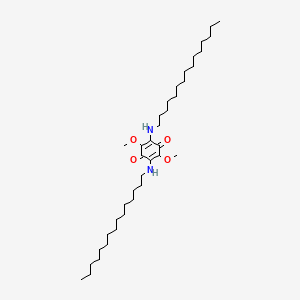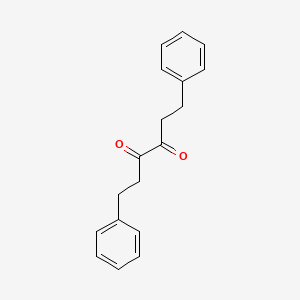
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a dichlorobenzyl group attached to the alpha carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,3-dichlorobenzyl chloride.
Nucleophilic Substitution: The 2,3-dichlorobenzyl chloride undergoes nucleophilic substitution with a suitable amino acid derivative, such as (S)-alanine, in the presence of a base like sodium hydroxide.
Protection and Deprotection: Protecting groups may be used to protect the amino group during the reaction, followed by deprotection to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzyl alcohol
- 3,4-Dichlorobenzyl bromide
Uniqueness
(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a dichlorobenzyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other dichlorobenzyl derivatives.
Propiedades
Fórmula molecular |
C10H11Cl2NO2 |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
(2S)-2-(aminomethyl)-3-(2,3-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m0/s1 |
Clave InChI |
WLZXJUBEMMWVOI-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)C[C@@H](CN)C(=O)O |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)





![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)





![4-[6-(4-Carbamimidoylphenoxy)hexoxy]-3-iodobenzenecarboximidamide](/img/structure/B13993782.png)
